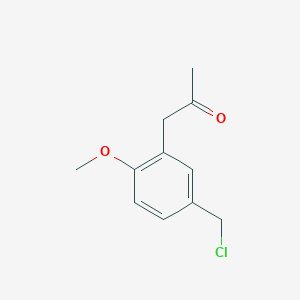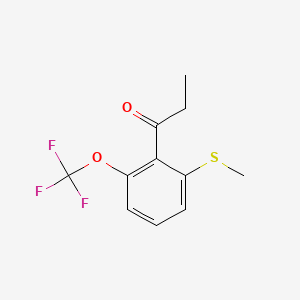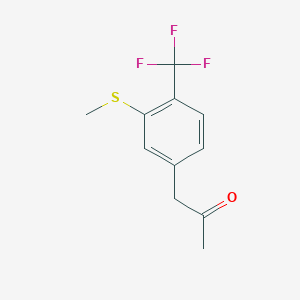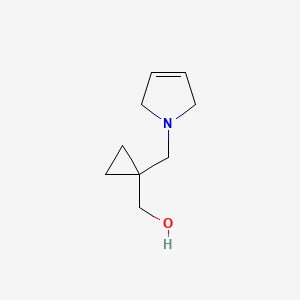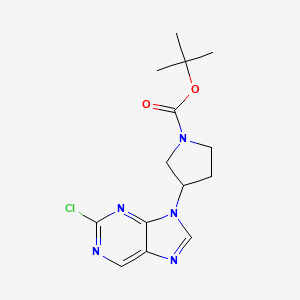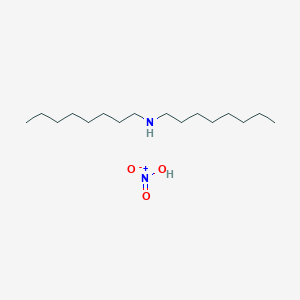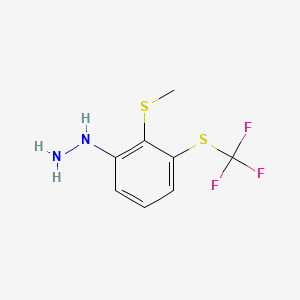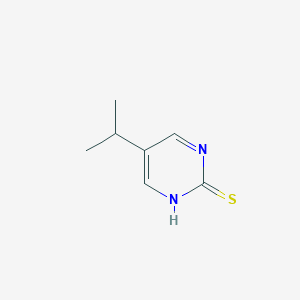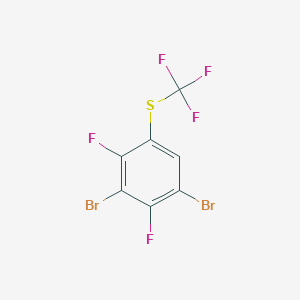
1,3-Dibromo-2,4-difluoro-5-(trifluoromethylthio)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dibromo-2,4-difluoro-5-(trifluoromethylthio)benzene is an organic compound with the molecular formula C7HBr2F2SF3 It is a halogenated aromatic compound, characterized by the presence of bromine, fluorine, and trifluoromethylthio groups on a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibromo-2,4-difluoro-5-(trifluoromethylthio)benzene typically involves multi-step organic reactionsThe reaction conditions often require the use of strong halogenating agents and catalysts to achieve the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dibromo-2,4-difluoro-5-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex aromatic compounds
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., bromine, fluorine), catalysts (e.g., palladium, copper), and various solvents (e.g., dichloromethane, toluene). Reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce larger aromatic systems .
Applications De Recherche Scientifique
1,3-Dibromo-2,4-difluoro-5-(trifluoromethylthio)benzene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological systems, particularly in the development of fluorinated analogs of biologically active compounds.
Mécanisme D'action
The mechanism of action of 1,3-Dibromo-2,4-difluoro-5-(trifluoromethylthio)benzene depends on its specific applicationThese interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dibromo-5-fluorobenzene: Similar in structure but lacks the trifluoromethylthio group.
1,4-Dibromo-2,5-difluorobenzene: Similar halogenation pattern but different substitution positions.
1,3-Dibromo-2-difluoromethoxy-5-(trifluoromethylthio)benzene: Contains a difluoromethoxy group instead of difluoro .
Uniqueness
1,3-Dibromo-2,4-difluoro-5-(trifluoromethylthio)benzene is unique due to the presence of both bromine and fluorine atoms along with a trifluoromethylthio group. This combination of substituents imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
1806352-10-2 |
|---|---|
Formule moléculaire |
C7HBr2F5S |
Poids moléculaire |
371.95 g/mol |
Nom IUPAC |
1,3-dibromo-2,4-difluoro-5-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7HBr2F5S/c8-2-1-3(15-7(12,13)14)6(11)4(9)5(2)10/h1H |
Clé InChI |
FSBBEHKIEJHLBX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1Br)F)Br)F)SC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


